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Compound of Interest

Compound Name: PD-166866

Cat. No.: B1684483

Introduction

PD-166866 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 1
(FGFR1) tyrosine kinase.[1][2][3] As a member of the 6-aryl-pyrido[2,3-d]pyrimidines class of
tyrosine kinase inhibitors, it functions as an ATP-competitive inhibitor of FGFR1.[2][3] This
compound exhibits high selectivity for FGFR1 over other kinases such as platelet-derived
growth factor receptor (PDGFR), epidermal growth factor receptor (EGFR), c-Src, and insulin
receptor tyrosine kinase.[1][2][4] PD-166866 has been demonstrated to inhibit bFGF-mediated
receptor autophosphorylation and subsequent downstream signaling pathways, including the
MAPK/ERK and Akt/mTOR pathways.[1][2][4] These characteristics make PD-166866 a
valuable tool for studying FGFRL1 signaling in various cellular processes, including cell
proliferation, angiogenesis, and apoptosis, with potential applications in cancer research and
the study of fibrotic diseases.[2][5]

Data Presentation
Solubility of PD-166866

For optimal results in cell culture experiments, it is crucial to use freshly prepared solutions. It is
important to note that moisture-absorbing DMSO can reduce the solubility of PD-166866.[4]
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Molar
Solvent Solubility Concentration Notes
(approx.)
Use fresh, anhydrous
DMSO 40 mg/mL 100.89 mM
DMSO.[4]
DMSO 31 mg/mL 78.19 mM -
DMSO 21 mg/mL 52.97 mM -
DMSO 14 mg/mL 35.31 mM -
Sonication is
DMSO 12 mg/mL 30.27 mM

recommended.[6]

Ultrasonic and
DMSO 3.33 mg/mL 8.40 mM warming to 60°C may
be required.[7]

DMSO 2 mg/mL 5.04 mM -[1]
Ethanol 4 mg/mL 10.09 mM -[4]

Sonication is
Ethanol 3 mg/mL 7.57 mM

recommended.[6]
Ethanol 0.1 mg/mL 0.25 mM -[1]
Water Insoluble - -[4]
DMF 2 mg/mL 5.04 mM -[1]

DMF:PBS (pH 7.2)

0.14 mg/mL 0.35 mM -[1]
(1:6)

Biological Activity and Working Concentrations

The following table summarizes the reported biological activity of PD-166866 in various assays
and cell lines.
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BENCHE

Target/Cell IC50 / Incubation Lo
Assay Type . . . Key Findings
Line Concentration Time
Potent and
selective
Cell-free Kinase inhibition of
FGFR1 52.4 nM - _
Assay FGFRL1 tyrosine
kinase.[1][2][3][4]
[7]
Inhibition of
FGFR1 bFGF-mediated
Autophosphoryla  NIH 3T3 cells 10.8 nM - receptor
tion autophosphorylat
ion.[1][3]
Inhibition of
bFGF-mediated
receptor
FGFR1
autophosphorylat
Autophosphoryla L6 cells 3.1nM - o
) ion in cells
tion )
overexpressing
human FGFR-1.
[11[3]
Inhibition of
bFGF-induced
MAPK (ERK1/2) 4.3 nM (p44), 7.9
) L6 cells - MAPK
Phosphorylation nM (p42) ]
phosphorylation.
[1][4]
Concentration-
Cell Growth related inhibition
(bFGF- L6 cells 24 nM 8 days of bFGF-
stimulated) stimulated cell
growth.[2][7]
Microcapillary HUVEC cells 0.1 uM - Inhibition of
Growth microvessel
outgrowth
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(angiogenesis).

[4]

Cell Viability

Hela cells

Significant
reduction in cell
viability,

2.5 uM - 50 pyM 24 hours o
stabilizing at
~25% survival at

25 uM.[8]

Cell Migration

VL-8 cells

Reduction in cell
10 uM - ) )
migration.[1]

Apoptosis
Induction

Hela cells

Evidence of
apoptosis
through

50 uM 24 hours chromatin
degradation and
increased PARP

expression.[8]

Autophagy
Induction

HelLa cells

Induces
autophagy by
repressing the
Akt/mTOR
signaling
pathway.[4][6]

50 uM 24 hours

Experimental Protocols
Preparation of PD-166866 Stock Solution in DMSO

o Materials:

o PD-166866 powder

o Anhydrous Dimethyl Sulfoxide (DMSQO)

o Sterile microcentrifuge tubes or vials
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e Procedure:
o Aseptically weigh the desired amount of PD-166866 powder.

o Add the appropriate volume of anhydrous DMSO to achieve the desired stock
concentration (e.g., 10 mM or 20 mM). To prepare a 10 mM stock solution from PD-
166866 (Molecular Weight: 396.44 g/mol ), dissolve 3.96 mg in 1 mL of DMSO.

o Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C)
or sonication may be necessary to aid dissolution.[6][7]

o Sterile-filter the stock solution through a 0.22 pum syringe filter into a sterile vial.
o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it
is recommended to use within 1 year; at -80°C, within 2 years.[7]

General Protocol for Treating Adherent Cells with PD-
166866

o Materials:

o

Adherent cells in culture (e.g., HeLa, NIH 3T3, L6)

[¢]

Complete cell culture medium

o

PD-166866 stock solution in DMSO

o

Phosphate-Buffered Saline (PBS)

(¢]

Multi-well plates or culture flasks
e Procedure:

o Seed the cells in a multi-well plate or culture flask at the desired density and allow them to
adhere and grow overnight in a 37°C, 5% CO2 incubator.
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o The next day, prepare the working concentrations of PD-166866 by diluting the DMSO
stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO
concentration in the culture medium is consistent across all conditions (including the
vehicle control) and is typically < 0.1% to minimize solvent toxicity.

o Remove the old medium from the cells.

o Add the medium containing the desired concentrations of PD-166866 (and a vehicle
control with the same concentration of DMSO) to the cells.

o Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

o After the incubation period, the cells can be harvested for downstream analysis such as
viability assays (e.g., MTT), protein analysis (e.g., Western blot), or microscopy.

Example Protocol: Inhibition of bFGF-Induced Cell
Proliferation in L6 Cells

This protocol is adapted from published studies.[2][7]

o Cell Seeding: Seed L6 cells in a 96-well plate at a density of 5,000 cells/well in complete
growth medium and incubate overnight.

e Serum Starvation: The following day, replace the growth medium with a serum-free medium
and incubate for 24 hours to synchronize the cells.

o Treatment: Prepare a serial dilution of PD-166866 in a serum-free medium containing basic
Fibroblast Growth Factor (bFGF) at a final concentration of 10 ng/mL. Also include a vehicle
control (DMSO + bFGF) and a negative control (vehicle without bFGF).

¢ Incubation: Remove the serum-free medium from the cells and add the treatment media.
Incubate for 48-72 hours. In some experimental setups, daily exposure to the compound
may be required.[2][7]

e Analysis: Assess cell proliferation using a suitable method, such as the MTT assay or by
direct cell counting.
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Visualizations
Signaling Pathway of PD-166866 Action
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Caption: Mechanism of action of PD-166866.
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Experimental Workflow for Cell Treatment
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Caption: General workflow for cell treatment with PD-166866.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for PD-166866 in Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684483#pd-166866-solubility-in-dmso-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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